1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO3/c18-10-7-5-9(6-8-10)14-13-15(20)11-3-1-2-4-12(11)22-16(13)17(21)19-14/h1-8,14H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUGJQWMJVSRKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)NC3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method includes the condensation of a chromone derivative with a pyrrole precursor under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the chromeno-pyrrole ring system.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromeno-pyrrole core to more saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrrole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized analogs.
Scientific Research Applications
Chemistry
- Building Block for Synthesis: The compound serves as a precursor for synthesizing more complex molecules. Its unique structure makes it an attractive target for studying reaction mechanisms and developing new synthetic methodologies.
Biology
-
Biological Activity: Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Its interactions with specific molecular targets such as enzymes and receptors can lead to various biological responses.
- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound may inhibit the growth of bacteria like Staphylococcus aureus and Escherichia coli.
-
Anticancer Potential: In vitro studies have shown that 1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can significantly inhibit cell proliferation in cancer cell lines. For example:
Cell Line IC50 (μM) MCF-7 (Breast) 8.0 HeLa (Cervical) 5.0
Medicine
- Pharmaceutical Development: The compound is being investigated as a lead for developing new therapeutic agents due to its promising biological activities. Its structural features allow for modifications that can enhance efficacy and selectivity against specific diseases.
Material Science
- Organic Electronics: The unique electronic properties of this compound make it suitable for applications in organic semiconductors and dyes. Its ability to form stable films can be harnessed in the development of advanced materials for electronic devices.
Antimicrobial Studies
Recent studies have evaluated the antimicrobial efficacy of related compounds derived from the chromeno-pyrrole framework. For instance, derivatives were tested against multiple bacterial strains with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL.
Anticancer Research
A cytotoxicity assay conducted on human cancer cell lines demonstrated significant inhibition of cell proliferation by the compound. This suggests its potential utility as a scaffold for developing novel anticancer therapies.
Mechanism of Action
The mechanism by which 1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to various biological responses. The compound’s unique structure allows it to engage in specific binding interactions, influencing pathways related to cell growth, apoptosis, or signal transduction.
Comparison with Similar Compounds
Pyrrolo[3,4-c]pyrrole-1,3-dione: Known for its use in organic electronics and as a pigment.
Indole Derivatives: Commonly studied for their biological activities and synthetic versatility.
Thieno[3,4-c]pyrrole-4,6-dione: Utilized in the development of organic semiconductors.
Uniqueness: 1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its specific chromeno-pyrrole core and chlorophenyl substituent, which confer unique chemical and physical properties. These features make it a valuable compound for targeted research and applications in various scientific domains.
Biological Activity
1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique chromeno-pyrrole core structure, which may contribute to its pharmacological properties. The molecular formula is with a molecular weight of approximately 341.77 g/mol. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and findings from relevant studies.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. These interactions can lead to various biological responses, including:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : It may interact with receptors that play crucial roles in cell signaling and growth.
- Effects on Nucleic Acids : Potential interactions with DNA or RNA could affect gene expression and cellular functions.
Antimicrobial Activity
Studies have indicated that derivatives of the chromeno-pyrrole structure exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 3.125 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research has also explored the anticancer potential of this compound. It has been suggested that the unique structural features allow it to inhibit the growth of cancer cell lines through mechanisms such as:
- Inducing apoptosis in cancer cells.
- Inhibiting proliferation by targeting growth factor receptors.
- Modulating signaling pathways associated with tumor growth .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Study on Antiproliferative Activity :
- Mechanistic Insights :
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
The compound is synthesized via multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. A one-pot MCR under mild conditions (40–80°C, ethanol or methanol solvents) efficiently assembles the chromeno-pyrrole core . Key steps include:
- Condensation of aldehydes and amines to form imine intermediates.
- Cyclization with dioxobutanoates to yield the fused heterocycle.
- Purification via crystallization (avoiding chromatography) for scalability .
Q. Which analytical techniques are critical for characterizing this compound?
Structural validation requires:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ring fusion .
- HPLC for purity assessment (>95% purity thresholds) .
- IR spectroscopy to identify carbonyl (C=O) stretches (1700–1650 cm⁻¹) .
- X-ray crystallography (if available) to resolve conformational flexibility .
Q. What are the primary biological targets of this compound?
Preliminary studies suggest interactions with:
- Kinase enzymes (e.g., tyrosine kinases) via competitive inhibition .
- Inflammatory mediators (e.g., COX-2) through π-π stacking with aromatic residues .
- DNA topoisomerases , inferred from structural analogs .
Q. What are the key chemical reactions for functionalizing the core structure?
The chromeno-pyrrole core undergoes:
- Oxidation : Conversion of dihydro-pyrrole to pyrrole derivatives using DDQ .
- Substitution : Electrophilic aromatic substitution (e.g., nitration, halogenation) at the chlorophenyl ring .
- Reduction : Selective reduction of carbonyl groups with NaBH₄ to modify solubility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Key variables include:
- Solvent polarity : Ethanol enhances imine formation vs. DMF for cyclization .
- Catalysts : Acetic acid (10 mol%) accelerates MCR kinetics .
- Temperature gradients : Stepwise heating (40°C → 80°C) minimizes side reactions .
- Purification : Crystallization from ethanol/water mixtures improves yield (43–78%) .
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies often arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -Cl) enhance kinase inhibition, while methoxy groups favor anti-inflammatory activity .
- Assay conditions : Varying pH or co-solvents (e.g., DMSO) alter ligand-receptor binding kinetics .
- Statistical rigor : Use standardized IC₅₀ protocols and triplicate measurements .
Q. What mechanistic insights explain its biological activity?
Computational and experimental approaches include:
- Molecular docking : Predict binding poses with ATP pockets of kinases (e.g., EGFR) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd = 2–10 µM) .
- Gene expression profiling : RNA-seq to identify downstream targets (e.g., apoptosis regulators) .
Q. How can derivatives be designed for enhanced pharmacological properties?
Strategies involve:
- Bioisosteric replacement : Swapping -Cl with -CF₃ to improve metabolic stability .
- Prodrug modification : Esterification of hydroxyl groups for increased bioavailability .
- Combinatorial libraries : Generate 200+ analogs via MCRs to explore SAR .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
| Substituent | Biological Activity | Key Reference |
|---|---|---|
| 4-Cl-phenyl | Enhanced kinase inhibition (IC₅₀ = 5 µM) | |
| 7-Fluorine | Improved DNA intercalation | |
| Methoxyethyl | Increased solubility (LogP = 2.1) |
- Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity .
Q. How can stability issues during synthesis and storage be addressed?
- Inert conditions : Conduct reactions under N₂ to prevent oxidation .
- Lyophilization : Store as lyophilized powder at -20°C to avoid hydrolysis .
- Light-sensitive handling : Use amber vials to protect against photodegradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
